Skf 2895

Beschreibung

Significance of Androstene Scaffolds in Contemporary Chemical Synthesis and Biochemical Studies

The androstene scaffold is a cornerstone in medicinal chemistry and biochemical research due to its inherent biological activity and its role as a precursor in the biosynthesis of various hormones. nih.govnih.gov The rigid, polycyclic structure of the androstene core provides a defined three-dimensional shape that can interact with specific biological targets, such as nuclear receptors. nih.gov Researchers leverage this scaffold to design and synthesize novel compounds with tailored pharmacological profiles. By introducing different functional groups at various positions on the androstene skeleton, chemists can modulate properties like receptor binding affinity, metabolic stability, and bioavailability. nih.govnih.gov This has led to the development of a wide array of synthetic steroid derivatives with potential applications in treating a range of conditions, including cancer and inflammatory diseases. epo.org

Overview of Esterification and Derivatization Strategies in Steroid Chemistry

Esterification is a fundamental derivatization strategy in steroid chemistry, involving the reaction of a hydroxyl group on the steroid with a carboxylic acid or its derivative. oup.com This process is often employed to modify the properties of the steroid. For instance, esterification can increase the lipophilicity of a steroid, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov In pharmaceutical applications, esterification is a common method to create prodrugs, where the ester is hydrolyzed in the body to release the active parent steroid over a prolonged period. nih.gov

The selective esterification of steroids with multiple hydroxyl groups presents a synthetic challenge that requires careful selection of reagents and reaction conditions. nih.govresearchgate.net Chemists utilize various techniques, including enzymatic and chemical methods, to achieve regioselectivity, meaning the targeted esterification of a specific hydroxyl group. researchgate.net The choice of the acyl group (the part of the carboxylic acid that forms the ester) also significantly impacts the properties of the resulting steroid ester. nih.gov

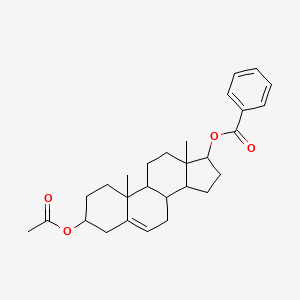

Research Trajectories of 3-(Acetyloxy)androst-5-en-17-yl benzoate (B1203000) within the Context of Advanced Steroid Derivatives

The compound 3-(Acetyloxy)androst-5-en-17-yl benzoate, a mixed diester of androst-5-ene-3β,17β-diol, has been identified in the scientific literature, primarily within the context of chemical synthesis and patent literature. It has been mentioned as an intermediate in the historical synthesis of testosterone (B1683101) from cholesterol, highlighting its role in the broader landscape of steroid manufacturing. archive.orgarchive.org

Furthermore, this specific compound is listed in patents alongside other steroid analogs for potential therapeutic applications. These patents suggest a possible research interest in its use for treating conditions such as certain cancers and inflammatory disorders. epo.org For instance, it has been included in lists of compounds for potential combination therapies for breast, ovarian, and endometrial cancer, as well as atherosclerosis. google.com However, detailed public research findings on the specific biological activities and mechanisms of action of 3-(Acetyloxy)androst-5-en-17-yl benzoate are not extensively available. The research trajectory appears to be in its early stages, with its primary recognition being as a synthetic intermediate and a compound of potential, yet unproven, therapeutic interest.

Chemical and Physical Properties

The fundamental properties of 3-(Acetyloxy)androst-5-en-17-yl benzoate are summarized in the table below.

| Property | Value |

| Molecular Formula | C28H36O4 |

| Molecular Weight | 436.58 g/mol |

| Melting Point | 180-182 °C |

| CAS Number | 5953-63-9 |

Table 1: Physicochemical properties of 3-(Acetyloxy)androst-5-en-17-yl benzoate. [Data sourced from ChemicalBook]

Detailed Research Findings

While specific, in-depth research studies dedicated solely to 3-(Acetyloxy)androst-5-en-17-yl benzoate are limited in the public domain, the research on its parent compound, androst-5-ene-3β,17β-diol, provides a valuable framework for understanding its potential biological context.

Androst-5-ene-3β,17β-diol is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and is known to possess estrogenic properties. nih.gov Studies have shown that it can bind to estrogen receptors and influence the proliferation of hormone-sensitive cancer cells. nih.gov The esterification of androst-5-ene-3β,17β-diol, as in the case of 3-(Acetyloxy)androst-5-en-17-yl benzoate, would likely alter its pharmacokinetic profile, potentially leading to a different duration of action or tissue distribution compared to the parent diol.

The presence of both an acetate (B1210297) group at the 3-position and a benzoate group at the 17-position makes this a "mixed ester." The differential hydrolysis of these two ester groups in a biological system could lead to a complex metabolic pathway, potentially releasing mono-esters and the parent diol at different rates. However, without specific studies on 3-(Acetyloxy)androst-5-en-17-yl benzoate, this remains a theoretical consideration.

Eigenschaften

CAS-Nummer |

5953-63-9 |

|---|---|

Molekularformel |

C28H36O4 |

Molekulargewicht |

436.6 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |

InChI |

InChI=1S/C28H36O4/c1-18(29)31-21-13-15-27(2)20(17-21)9-10-22-23-11-12-25(28(23,3)16-14-24(22)27)32-26(30)19-7-5-4-6-8-19/h4-9,21-25H,10-17H2,1-3H3/t21?,22-,23-,24-,25?,27-,28-/m0/s1 |

InChI-Schlüssel |

JVRUDYNTKOCRNP-GHFVCZPUSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)C5=CC=CC=C5)C)C |

Kanonische SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C |

Andere CAS-Nummern |

5953-63-9 |

Herkunft des Produkts |

United States |

Molecular Transformations and Derivatization Research of 3 Acetyloxy Androst 5 En 17 Yl Benzoate

Chemical Reactivity and Functional Group Interconversions of Steroid Esters

The chemical reactivity of 3-(Acetyloxy)androst-5-en-17-yl benzoate (B1203000) is largely dictated by its functional groups: the C3-acetate, the C17-benzoate, and the C5-C6 double bond. The interplay of these groups allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of steroidal compounds.

Selective Hydrolysis of Ester Bonds (C3-Acetate and C17-Benzoate)

The differential reactivity of the acetate (B1210297) and benzoate esters in 3-(Acetyloxy)androst-5-en-17-yl benzoate allows for their selective hydrolysis. The C3-acetate is generally more susceptible to hydrolysis than the C17-benzoate due to lesser steric hindrance and the electronic properties of the respective acyl groups.

Mild basic conditions, such as treatment with potassium carbonate in methanol, can selectively cleave the C3-acetate while leaving the C17-benzoate intact. This selectivity is crucial for synthetic strategies that require modification at the C3 position without affecting the C17 functionality. Conversely, more forcing conditions, such as saponification with a stronger base like sodium hydroxide in refluxing alcohol, will hydrolyze both ester groups, yielding the corresponding diol, androst-5-ene-3β,17β-diol.

Enzymatic hydrolysis offers another layer of selectivity. Lipases, for instance, can exhibit high regioselectivity in hydrolyzing steroid esters, often favoring the less sterically hindered position. The choice of enzyme and reaction conditions can be tailored to achieve the desired mono- or di-hydrolyzed product.

Table 1: Conditions for Selective Hydrolysis of Ester Bonds

| Target Bond | Reagents and Conditions | Outcome |

|---|---|---|

| C3-Acetate | K₂CO₃, Methanol, Room Temperature | Selective hydrolysis of the acetate group |

| C3-Acetate & C17-Benzoate | NaOH, Ethanol, Reflux | Hydrolysis of both ester groups |

| C3-Acetate | Lipase (B570770) (e.g., from Candida rugosa) | Enzymatic and regioselective hydrolysis |

Controlled Oxidation and Reduction Pathways of the Androstene Nucleus

The androstene nucleus of 3-(Acetyloxy)androst-5-en-17-yl benzoate can undergo various controlled oxidation and reduction reactions, leading to a wide array of derivatives with modified biological activities.

Oxidation: The secondary alcohol at C3 (after hydrolysis of the acetate) can be oxidized to a ketone using reagents like Jones reagent (CrO₃ in sulfuric acid and acetone) or pyridinium chlorochromate (PCC). This transformation yields the corresponding 3-keto-Δ⁵-steroid. The C17-hydroxyl group (after benzoate hydrolysis) can also be oxidized to a ketone.

Reduction: The C5-C6 double bond can be stereoselectively reduced. Catalytic hydrogenation using a palladium catalyst (Pd/C) typically results in the formation of the 5α-androstane derivative due to hydrogen addition from the less hindered α-face of the steroid. The 5α-reduced metabolites of androgens are often more potent in their biological activity.

The 17-keto group (if present after oxidation) can be reduced back to a hydroxyl group. The stereochemical outcome of this reduction depends on the reducing agent used. Sodium borohydride (NaBH₄) often leads to the 17β-hydroxy epimer, which is typically the more biologically active form.

Table 2: Key Oxidation and Reduction Reactions

| Transformation | Reagent | Product Type |

|---|---|---|

| C3-OH Oxidation | Jones Reagent or PCC | 3-Keto-Δ⁵-steroid |

| C5-C6 Reduction | H₂, Pd/C | 5α-Androstane |

| C17-Keto Reduction | NaBH₄ | 17β-Hydroxyandrostane |

Modifications and Functionalization of the C5-C6 Unsaturated Linkage

The C5-C6 double bond is a key site for introducing new functional groups into the steroid nucleus.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of an epoxide. The stereochemistry of the epoxide (α or β) is influenced by the directing effects of nearby functional groups.

Halogenation: The double bond can react with halogens (e.g., Br₂) to form dihalo derivatives. This can be a precursor to other functionalizations.

Hydroxylation: Osmylation followed by a reductive workup can introduce two hydroxyl groups across the double bond, forming a diol.

These modifications can significantly alter the biological properties of the steroid by changing its shape and polarity.

Synthesis of Analogs and Conjugates for Advanced Research Probes

The chemical modifications described above are instrumental in the synthesis of analogs and conjugates of 3-(Acetyloxy)androst-5-en-17-yl benzoate. These derivatives are valuable tools for probing biological systems and for structure-activity relationship (SAR) studies.

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Investigations

SAR studies involve synthesizing a series of related compounds and evaluating their biological activity to understand which parts of the molecule are important for its function. For androstene derivatives, modifications are often made at the C3, C17, and C5-C6 positions.

For example, by varying the ester group at C17 (e.g., replacing benzoate with other alkyl or aryl esters) and assessing the impact on biological activity, researchers can determine the optimal size and electronic properties for this substituent. Similarly, introducing different functional groups at the C5-C6 position can provide insights into the importance of the planarity and electronic nature of this region of the steroid. The synthesis of these analogs relies on the selective chemical transformations discussed previously.

Preparation of Isotopically Labeled Androstene Esters for Mechanistic Research

Isotopically labeled compounds are essential for studying the mechanisms of enzymatic reactions and for tracking the metabolic fate of drugs. In the context of 3-(Acetyloxy)androst-5-en-17-yl benzoate, isotopes such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated.

For instance, a deuterated version of the molecule can be synthesized to study kinetic isotope effects in enzymatic reactions, which can help to elucidate the rate-determining step of a metabolic transformation. Carbon-13 labeling can be used in NMR studies to follow the metabolism of the steroid nucleus. The synthesis of these labeled compounds often requires specialized starting materials and careful control of reaction conditions to ensure the label is incorporated at the desired position.

Table 3: Common Isotopes Used in Steroid Research

| Isotope | Application |

|---|---|

| Deuterium (²H) | Kinetic isotope effect studies, metabolic tracing |

| Carbon-13 (¹³C) | NMR-based metabolic studies |

| Oxygen-18 (¹⁸O) | Mechanistic studies of hydroxylation and esterification |

Exploration of Heterocyclic Annulation and Ring Modifications

The chemical architecture of 3-(Acetyloxy)androst-5-en-17-yl benzoate, particularly its steroidal backbone, presents a versatile platform for structural modifications aimed at creating novel compounds. A significant area of research in steroid chemistry involves the annulation of heterocyclic rings onto the existing polycyclic system. Such modifications can dramatically alter the molecule's shape, polarity, and potential interactions with biological targets. The D-ring, with its inherent functionalities, is a common site for these transformations.

Research into analogous 17-oxo androstane (B1237026) derivatives, such as dehydroepiandrosterone (B1670201) (DHEA) and its acetate, provides a comprehensive blueprint for potential heterocyclic annulation strategies applicable to 3-(Acetyloxy)androst-5-en-17-yl benzoate. These transformations typically require the initial conversion of the 17-benzoate ester to a more reactive 17-keto group, a standard procedure in steroid synthesis. Once the 17-oxo functionality is in place, a variety of synthetic routes can be employed to construct fused heterocyclic systems at the C-16 and C-17 positions.

Synthesis of D-Ring Fused Pyrazoles and Isoxazoles

One of the most explored modifications is the construction of pyrazole and isoxazole rings fused to the D-ring of the androstane nucleus. These five-membered nitrogen-containing heterocycles are of significant interest due to their prevalence in medicinally active compounds. The general approach involves the reaction of a 16-functionalized-17-oxo steroid with appropriate binucleophiles.

For instance, the synthesis of a D-ring fused pyrazole can be achieved by first introducing a formyl group at the C-16 position of the 17-keto steroid. This intermediate, a 16-formyl-17-oxo-steroid, can then be reacted with hydrazine or its derivatives. This condensation reaction proceeds to form the pyrazole ring annulated at the [16,17-c] or [17,16-d] position of the steroid. Similarly, reaction with hydroxylamine hydrochloride leads to the formation of a fused isoxazole ring system.

| Starting Material Analogue | Reagents | Resulting Heterocycle | Reference Reaction |

|---|---|---|---|

| 3β-Acetoxyandrost-5-en-17-one | 1. Ethyl formate, NaH 2. Hydrazine hydrate | Androst-5-eno[16,17-d]pyrazole | Condensation |

| 3β-Acetoxyandrost-5-en-17-one | 1. Ethyl formate, NaH 2. Phenylhydrazine | N-Phenyl-androst-5-eno[16,17-d]pyrazole | Condensation |

Construction of Fused Pyrimidine and Pyridine (B92270) Rings

The synthesis of six-membered heterocyclic rings, such as pyrimidines and pyridines, fused to the D-ring of the steroid has also been an area of active investigation. These annulations introduce a larger, aromatic system which can significantly influence the compound's properties. The construction of a fused pyrimidine ring often starts with a 16-hydroxymethylene-17-oxo steroid intermediate. Reaction of this intermediate with guanidine or urea in the presence of a base leads to the formation of the corresponding aminopyrimidine or pyrimidinone fused to the steroid D-ring. mdpi.com

The synthesis of D-ring fused pyridines can be accomplished through various multicomponent reactions. For example, a one-pot reaction of a 17-oxo steroid with an aldehyde and an ammonium salt can yield a fused dihydropyridine ring, which can be subsequently aromatized.

| Starting Material Analogue | Reagents | Resulting Heterocycle | Reference Reaction |

|---|---|---|---|

| Epiandrosterone | 1. Aromatic aldehyde (aldol condensation) 2. Guanidine nitrate, K-tert-butoxide | Steroidal[17,16-d]pyrimidine | Cyclocondensation mdpi.com |

| Androst-4-en-3,17-dione | Propargylamine, Cu(II) catalyst | A-ring fused pyridine | One-pot cyclization nih.gov |

Thiophene Annulation via the Gewald Reaction

The Gewald reaction is a powerful tool in synthetic organic chemistry for the construction of 2-aminothiophenes. wikipedia.orgnih.gov This multicomponent reaction, which involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base, has been successfully applied to steroidal ketones to create fused thiophene rings. researchgate.netmedjchem.com For the derivatization of 3-(Acetyloxy)androst-5-en-17-yl benzoate, the 17-keto derivative would serve as the ketone component. Reaction with a cyano ester, such as ethyl cyanoacetate, and sulfur in the presence of an amine like morpholine would be expected to yield a 2-amino-3-carboxyethylthiophene ring fused at the [16,17-b] positions of the androstane skeleton.

| Starting Material Analogue | Reagents | Resulting Heterocycle | Reference Reaction |

|---|---|---|---|

| 5α-Cholestan-3-one | Ethyl cyanoacetate, Sulfur, Morpholine | Anellated 2-aminothiophene | Gewald 3-component reaction researchgate.netmedjchem.com |

Ring Expansion and Other Modifications

Beyond the fusion of heterocyclic rings, the D-ring of the androstane skeleton can undergo other significant modifications, such as ring expansion. For example, the Beckmann rearrangement of a 17-oxime derivative can lead to the formation of a D-homo-aza-lactone, effectively expanding the five-membered D-ring to a six-membered lactam. This transformation fundamentally alters the steroid's topography and introduces a nitrogen atom into the steroidal framework.

Another approach to ring modification is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis. wikipedia.orgbuchler-gmbh.comlscollege.ac.inchem-station.comsynarchive.com While less common for direct annulation on the D-ring, this reaction highlights the diverse possibilities for constructing new ring systems based on functionalized steroid precursors.

These examples, drawn from the extensive body of research on steroid chemistry, illustrate the vast potential for the molecular transformation and derivatization of 3-(Acetyloxy)androst-5-en-17-yl benzoate. The strategic application of these and other synthetic methodologies allows for the creation of a diverse library of novel steroid derivatives with unique structural features.

In Vitro Biochemical Interaction Studies of 3 Acetyloxy Androst 5 En 17 Yl Benzoate and Its Derivatives

Enzymatic Hydrolysis and Metabolic Transformations in Cell-Free Systems

In vitro studies using cell-free systems are crucial for elucidating the metabolic pathways of a compound in a controlled environment, free from the complexities of cellular transport and regulation.

The molecular structure of 3-(Acetyloxy)androst-5-en-17-yl benzoate (B1203000) features two ester linkages, making it a substrate for hydrolytic enzymes such as esterases and lipases. These enzymes are anticipated to cleave the acetate (B1210297) group at the 3-position and the benzoate group at the 17-position. This enzymatic hydrolysis would release the parent compound, androst-5-ene-3β,17β-diol, along with acetic acid and benzoic acid.

While specific in vitro studies detailing the enzymatic hydrolysis of 3-(Acetyloxy)androst-5-en-17-yl benzoate by isolated esterases and lipases are not extensively documented in the available scientific literature, the general principles of ester hydrolysis are well-established. The process of ester bond scission is a primary degradation mechanism for polyester-based materials in vitro mdpi.com. In biological systems, carboxylesterases and lipases are the primary enzymes responsible for the hydrolysis of ester-containing compounds core.ac.uk. The rate and extent of this hydrolysis would be dependent on factors such as the specific enzymes used, their concentration, and the reaction conditions.

Following the initial hydrolysis of the ester groups, the resulting steroid core, androst-5-ene-3β,17β-diol, is susceptible to further metabolism by the cytochrome P450 (CYP) enzyme system. CYP enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids.

Molecular Interactions with Steroid Receptors (In Vitro Models)

The biological activity of steroid hormones is mediated through their interaction with specific intracellular receptors. The binding affinity and specificity of a compound for these receptors determine its potential to elicit a hormonal response. It is important to note that for 3-(Acetyloxy)androst-5-en-17-yl benzoate, any interaction with steroid receptors would likely occur after its hydrolysis to androst-5-ene-3β,17β-diol, as the bulky ester groups would sterically hinder binding to the receptor's ligand-binding pocket.

The androgen receptor (AR) is a nuclear receptor that is activated by the binding of androgens such as testosterone (B1683101) and dihydrotestosterone iupac.org. The binding of a ligand to the AR initiates a conformational change in the receptor, leading to its dimerization, nuclear translocation, and the regulation of target gene expression.

In vitro studies have investigated the binding of androst-5-ene-3β,17β-diol (the parent diol of 3-(Acetyloxy)androst-5-en-17-yl benzoate) to the androgen receptor. These studies indicate that androst-5-ene-3β,17β-diol does bind to the AR, although with a lower affinity than dihydrotestosterone and testosterone nih.gov. This suggests that upon hydrolysis, 3-(Acetyloxy)androst-5-en-17-yl benzoate could give rise to a metabolite with androgenic activity. The binding to the AR can be quantified through competitive binding assays, which measure the ability of a test compound to displace a radiolabeled androgen from the receptor.

Table 1: Comparative Binding Affinity of Androst-5-ene-3β,17β-diol and Other Steroids to the Androgen Receptor (AR)

| Compound | Relative Binding Affinity for AR |

|---|---|

| Dihydrotestosterone (DHT) | Highest |

| Testosterone (T) | High |

| 5α-androstane-3β,17β-diol | Moderate |

| Androst-5-ene-3β,17β-diol | Lower |

| Estrone (E1) | Low |

| Estradiol (E2) | Lowest |

This table is based on data indicating a binding preference of DHT > T > 3β-DIOL > ADIOL > E1 > E2 for the AR nih.gov.

The estrogen receptors (ERα and ERβ) are nuclear receptors activated by estrogens, most notably estradiol. Similar to the AR, ligand binding to the ER triggers a cascade of events leading to the regulation of estrogen-responsive genes.

Interestingly, androst-5-ene-3β,17β-diol has been shown to possess estrogenic properties and to bind to the estrogen receptor nih.gov. In vitro studies have demonstrated that androst-5-ene-3β,17β-diol can stimulate the proliferation of estrogen receptor-positive breast cancer cells, an effect that is mediated through the ER nih.gov. The relative binding affinity of androst-5-ene-3β,17β-diol for the ER is lower than that of estradiol but higher than that of other androgens like testosterone and dihydrotestosterone nih.gov. This suggests a potential for dual androgenic and estrogenic activity of the metabolite of 3-(Acetyloxy)androst-5-en-17-yl benzoate. The binding affinity is influenced by the steroid's structure, with factors such as the flatness of the A-ring of the steroid molecule being important for binding to the ER nih.gov.

Table 2: Comparative Binding Affinity of Androst-5-ene-3β,17β-diol and Other Steroids to the Estrogen Receptor (ER)

| Compound | Relative Binding Affinity for ER |

|---|---|

| Estradiol (E2) | Highest |

| Estrone (E1) | High |

| Androst-5-ene-3β,17β-diol | Moderate |

| 5α-androstane-3β,17β-diol | Lower |

| Testosterone (T) | Low |

| Dihydrotestosterone (DHT) | Lowest |

This table is based on data indicating a binding preference of E2 > E1 > ADIOL > 3β-DIOL > T > DHT for the ER nih.gov.

Beyond the androgen and estrogen receptors, the potential for steroid molecules to interact with other nuclear receptors, such as the glucocorticoid receptor (GR), is an important area of investigation. The GR is activated by glucocorticoids like cortisol and plays a key role in metabolic, inflammatory, and immune processes.

Currently, there is a lack of specific in vitro studies investigating the binding of 3-(Acetyloxy)androst-5-en-17-yl benzoate or its hydrolyzed metabolite, androst-5-ene-3β,17β-diol, to the glucocorticoid receptor. However, studies on other androstane (B1237026) metabolites have shown that they can bind to and deactivate the nuclear receptor CAR-beta, indicating that steroids can interact with a broader range of nuclear receptors than just the classical sex hormone receptors nih.gov. Further research would be necessary to determine if 3-(Acetyloxy)androst-5-en-17-yl benzoate or its metabolites have any significant affinity for the glucocorticoid receptor or other orphan nuclear receptors.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 3-(Acetyloxy)androst-5-en-17-yl benzoate | Androst-5-ene-3beta,17beta-diol 3-Acetate 17-Benzoate |

| Acetic acid | |

| Androst-5-ene-3β,17β-diol | ADIOL |

| Androstenedione | |

| Benzoic acid | |

| Dihydrotestosterone | DHT |

| Estradiol | E2 |

| Estrone | E1 |

| Testosterone | T |

Modulation of Enzyme Activities (In Vitro Mechanistic Studies)

Aromatase Inhibition Kinetics and Mechanisms

No published research data were found detailing the in vitro inhibition of aromatase by 3-(Acetyloxy)androst-5-en-17-yl benzoate. Studies investigating the kinetic parameters, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), are not available. Furthermore, there is no information to characterize the mechanism of interaction, be it competitive, non-competitive, or irreversible inhibition of the aromatase enzyme.

Characterization of Interactions with Other Steroidogenic Enzymes

Similarly, the scientific literature lacks specific in vitro studies on the interaction between 3-(Acetyloxy)androst-5-en-17-yl benzoate and other key enzymes involved in steroidogenesis. These enzymes include, but are not limited to, 17β-hydroxysteroid dehydrogenase (17β-HSD), 5α-reductase, and 3β-hydroxysteroid dehydrogenase (3β-HSD). As a result, no data on the potential modulatory effects of this compound on the activity of these enzymes can be presented.

It is possible that 3-(Acetyloxy)androst-5-en-17-yl benzoate may act as a prodrug, being metabolized intracellularly to an active form. One potential metabolite could be androst-5-ene-3β,17β-diol. However, a thorough search for in vitro studies on the direct effects of androst-5-ene-3β,17β-diol on aromatase and other steroidogenic enzymes also did not yield specific kinetic or mechanistic data.

Due to the absence of specific research findings, the creation of data tables and a detailed discussion on the in vitro biochemical interactions of 3-(Acetyloxy)androst-5-en-17-yl benzoate is not possible at this time. Further experimental research would be required to elucidate the enzymatic activity profile of this compound.

Computational and Theoretical Studies on 3 Acetyloxy Androst 5 En 17 Yl Benzoate

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(Acetyloxy)androst-5-en-17-yl benzoate (B1203000), docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

Research on structurally similar androstane (B1237026) derivatives has demonstrated the utility of this approach. Docking studies have been employed to investigate the binding of novel heterocyclic androstane derivatives to hormone receptors such as estrogen receptors (ERα, ERβ), androgen receptor (AR), and glucocorticoid receptor (GR). nih.govdoi.org These studies help in proposing binding models for compounds that show a strong affinity for specific proteins. nih.gov For instance, docking has been used to assess how androstane derivatives bind to enzymes like CYP17A1, a key enzyme in steroid biosynthesis, and lanosterol 14α-demethylase, a target for antifungal agents. bmc-rm.orgmdpi.com

The interactions modeled in these studies typically involve a combination of hydrogen bonds and hydrophobic interactions within the active site of the target protein. For 3-(Acetyloxy)androst-5-en-17-yl benzoate, the ester groups at the C3 and C17 positions are likely to be key sites for such interactions. The binding affinity, often expressed as a binding energy score, quantifies the stability of the complex.

Below is a hypothetical data table illustrating the type of results obtained from a molecular docking study of 3-(Acetyloxy)androst-5-en-17-yl benzoate with various potential protein targets.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Estrogen Receptor α | -9.8 | Arg394, Glu353, Leu387 | Hydrogen Bond, Hydrophobic |

| Androgen Receptor | -10.2 | Gln711, Arg752, Met745 | Hydrogen Bond, Hydrophobic |

| Aromatase (CYP19A1) | -8.5 | Met374, Ser478, Phe221 | Hydrophobic, Pi-Alkyl |

| Aldo-Keto Reductase 1C4 | -9.1 | Tyr55, His117, Trp227 | Hydrogen Bond, Hydrophobic |

Note: This table is illustrative and based on typical findings for similar androstane derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Steroid Esters

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. kg.ac.rs These models use statistical methods to correlate variations in molecular properties (descriptors) with observed changes in activity. kg.ac.rsusfq.edu.ec For steroid esters, QSAR can predict the biological potency of new derivatives and guide the design of more effective compounds. wikipedia.org

The development of a QSAR model involves several key steps:

Data Set Preparation : A series of steroid esters with known biological activities is selected.

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can include electronic properties (e.g., HOMO-LUMO energy gap, dipole moment), steric properties (e.g., molecular volume), and physicochemical properties (e.g., lipophilicity or logP). kg.ac.rsusfq.edu.ec

Model Development : Statistical techniques like multiple linear regression (MLR) or principal component analysis (PCA) are used to build a mathematical equation relating the descriptors to the biological activity. kg.ac.rs

Model Validation : The predictive power of the QSAR model is rigorously tested.

Studies on testosterone (B1683101) and 19-nor-testosterone derivatives have shown that electronic descriptors, such as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and net atomic charges, are crucial for explaining their interaction with anabolic-androgenic receptors. usfq.edu.ec Similarly, QSAR studies on other steroid hormones have revealed that partial charge-based descriptors are key features describing binding affinity. kg.ac.rs For 3-(Acetyloxy)androst-5-en-17-yl benzoate, QSAR models could correlate descriptors related to its ester groups and steroid nucleus with activities like receptor binding affinity or enzyme inhibition.

| QSAR Model Parameter | Description | Typical Value/Importance |

| logP | Octanol-water partition coefficient, a measure of lipophilicity. | High importance for membrane permeability and binding. |

| HOMO-LUMO Gap | Difference in energy between the highest occupied and lowest unoccupied molecular orbitals, related to chemical reactivity. | Significant correlation with receptor interaction. usfq.edu.ec |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences electrostatic interactions with the binding site. usfq.edu.ec |

| Molecular Volume | The volume occupied by the molecule. | Important for steric fit within a receptor's binding pocket. |

| Partial Atomic Charges | The distribution of electron density across the molecule. | Key for electrostatic and hydrogen bonding interactions. kg.ac.rs |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. nih.gov This technique can offer deep insights into the conformational changes of 3-(Acetyloxy)androst-5-en-17-yl benzoate and the stability of its interactions with a protein target. nih.govmdpi.com

An MD simulation begins with a starting structure, often obtained from molecular docking, and calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. springernature.com These simulations, which can span from nanoseconds to microseconds, reveal how the ligand and protein adapt to each other's presence. frontiersin.org

Key insights from MD simulations include:

Conformational Flexibility : Analyzing how the steroid's structure, particularly the flexible ester side chains, changes over time.

Binding Stability : Assessing the stability of the ligand in the protein's active site by monitoring parameters like the root-mean-square deviation (RMSD). acs.org

Interaction Dynamics : Observing the formation and breaking of specific hydrogen bonds and other non-covalent interactions, providing a more realistic view of the binding event than static docking models. mdpi.com

Solvent Effects : Explicitly modeling the role of water molecules in mediating or competing with ligand-protein interactions. frontiersin.org

Recent studies have used MD simulations to understand how mutations in a protein's binding pocket can alter substrate preference for steroids and to analyze the stability of steroid-enzyme complexes. acs.org For 3-(Acetyloxy)androst-5-en-17-yl benzoate, MD simulations could be used to verify the stability of docking poses, calculate binding free energies, and understand the dynamic nature of its binding to potential targets like hormone receptors or metabolic enzymes. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of a molecule's electronic structure. researchgate.net These calculations are invaluable for predicting the chemical reactivity and properties of 3-(Acetyloxy)androst-5-en-17-yl benzoate.

By solving approximations of the Schrödinger equation, these methods can determine various electronic properties:

Molecular Orbital Energies : The energies of the HOMO and LUMO are particularly important. A small HOMO-LUMO gap suggests high chemical reactivity. usfq.edu.ec

Electron Density Distribution : This reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution around the molecule, highlighting regions that are likely to engage in electrostatic interactions, such as hydrogen bonding.

Thermodynamic Properties : Enthalpies of formation and other thermodynamic parameters can be calculated, providing insight into the molecule's stability. mdpi.com

DFT-based calculations have been successfully used in QSAR studies of testosterone derivatives to derive reactivity parameters like absolute hardness and electronegativity. researchgate.net For 3-(Acetyloxy)androst-5-en-17-yl benzoate, these calculations can pinpoint the most reactive sites on the molecule, such as the carbonyl carbons of the ester groups, and provide quantitative descriptors for use in advanced QSAR models.

| Electronic Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Inverse correlation with chemical reactivity. |

| Global Hardness (η) | A measure of resistance to charge transfer. | Derived from HOMO and LUMO energies. |

| Electronegativity (χ) | A measure of the ability to attract electrons. | Derived from HOMO and LUMO energies. |

Advanced Analytical Research Methodologies for 3 Acetyloxy Androst 5 En 17 Yl Benzoate

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., 2D NMR, HRMS)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination of complex organic molecules like 3-(Acetyloxy)androst-5-en-17-yl benzoate (B1203000). These methods provide detailed information about the molecular formula, connectivity of atoms, and the spatial arrangement of the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy would be critical in confirming the intricate steroidal framework. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the androstene rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and long-range carbon-proton connectivities, respectively. This would allow for the precise assignment of all proton and carbon signals, confirming the positions of the acetyloxy group at C3 and the benzoate group at C17.

High-Resolution Mass Spectrometry (HRMS) , likely utilizing techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be employed to determine the exact molecular weight of the compound with high precision. This allows for the confident determination of its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer further structural confirmation by showing characteristic losses of the benzoate and acetyloxy moieties.

Hypothetical High-Resolution Mass Spectrometry Data for 3-(Acetyloxy)androst-5-en-17-yl benzoate

| Parameter | Hypothetical Value | Information Yielded |

| Molecular Formula | C28H36O4 | Determined from exact mass |

| Calculated Exact Mass | 436.2614 u | Theoretical mass based on formula |

| Observed Ion [M+H]+ | 437.2687 m/z | Protonated molecule for mass analysis |

| Mass Accuracy | < 5 ppm | High confidence in formula determination |

X-ray Crystallography for Absolute Stereochemistry and Precise Conformation Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. This technique would provide unequivocal proof of the absolute stereochemistry at all chiral centers within the androstene core of 3-(Acetyloxy)androst-5-en-17-yl benzoate.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a precise electron density map of the molecule. This map reveals the exact spatial coordinates of each atom, confirming the conformation of the cyclohexane and cyclopentane rings. Furthermore, it would definitively establish the stereochemical configuration at key positions such as C3 and C17, and illustrate the orientation of the equatorial acetyloxy group and the ester linkage of the benzoate group. However, no publicly available crystallographic data for this specific compound has been identified.

Chromatographic Methods for Isolation, Purity Assessment, and In Vitro Metabolite Profiling (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 3-(Acetyloxy)androst-5-en-17-yl benzoate, as well as for studying its metabolic fate.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC with a C18 column, would be the primary method for assessing the purity of a sample. A gradient elution system, typically involving acetonitrile and water, would effectively separate the target compound from starting materials, byproducts, or degradation products. UV detection would be suitable for quantification, given the presence of the benzoate chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely after derivatization, to assess purity and identify metabolites. The high resolution of gas chromatography allows for the separation of closely related steroid isomers.

For in vitro metabolite profiling , the parent compound would be incubated with liver microsomes or other enzyme systems. The resulting mixture would then be analyzed, typically by LC-MS/MS. This allows for the detection and tentative identification of metabolites, such as hydroxylated or hydrolyzed products, based on their mass shifts and fragmentation patterns compared to the parent drug.

Hypothetical HPLC Purity Assessment Method

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Hypothetical Retention Time | ~15.8 minutes |

Future Research Directions and Non Clinical Translational Perspectives

Development of Novel Steroidal Probes and Tools for Fundamental Biochemical Research

The development of molecular probes is essential for elucidating complex biological processes. Steroidal compounds, due to their specific interactions with enzymes and receptors, are excellent candidates for designing such tools. nih.gov Future research could focus on modifying the 3-(Acetyloxy)androst-5-en-17-yl benzoate (B1203000) structure to create novel probes for studying steroid metabolism and action.

Androstene derivatives have been synthesized to act as conformational and catalytic probes for the active sites of enzymes like aromatase. nih.gov By strategically altering the functional groups on the steroid nucleus, researchers can investigate the spatial and electronic nature of enzyme binding sites. nih.gov For instance, the ester groups at the C-3 and C-17 positions of 3-(Acetyloxy)androst-5-en-17-yl benzoate could be replaced with reporter groups, such as fluorescent tags or photoaffinity labels. These modified molecules could be used to:

Visualize the subcellular localization of steroid-metabolizing enzymes.

Identify and characterize novel steroid-binding proteins.

Quantify enzyme activity in real-time within cellular systems.

The synthesis of a series of related androst-5-en-17-one derivatives has demonstrated that even minor structural modifications can significantly alter their inhibitory potency against key enzymes, providing valuable structure-activity relationship (SAR) data. nih.gov Applying this principle, a library of probes based on the subject compound could be developed to map the active sites of enzymes like hydroxysteroid dehydrogenases (HSDs) or 5α-reductases, which are crucial in androgen biosynthesis and metabolism. nih.govmdpi.com

Table 1: Potential Applications of Probes Derived from 3-(Acetyloxy)androst-5-en-17-yl benzoate

| Probe Type | Potential Modification | Research Application | Target Enzyme/Pathway Example |

|---|---|---|---|

| Fluorescent Probe | Replacement of benzoate with a fluorophore (e.g., NBD, Bodipy) | Live-cell imaging of enzyme localization and dynamics | 17β-Hydroxysteroid dehydrogenase (17β-HSD) |

| Photoaffinity Label | Introduction of a photoreactive group (e.g., azido, diazirine) | Covalent labeling and identification of steroid-binding proteins | Aromatase (CYP19A1) |

| Biotinylated Probe | Attachment of a biotin tag for affinity purification | Isolation and proteomic analysis of enzyme complexes | Steroid sulfatase (STS) |

Integration of Synthetic Biology and Advanced Chemoenzymatic Approaches for Efficient Steroid Production

The production of steroidal active pharmaceutical ingredients (APIs) traditionally involves a combination of complex chemical syntheses and microbial biotransformations. nih.govdtu.dk These processes can be inefficient and environmentally taxing. The fields of synthetic biology and chemoenzymatic synthesis offer promising avenues for the streamlined and sustainable production of complex steroids like 3-(Acetyloxy)androst-5-en-17-yl benzoate. brynmawr.edu

The core of steroid biotechnology lies in using microorganisms as "microbial cell factories" (MCFs) to convert abundant natural sterols (e.g., phytosterols) into valuable steroid synthons, such as androst-4-ene-3,17-dione (AD) and dehydroepiandrosterone (B1670201) (DHEA). nih.govnih.gov Future research could focus on engineering these MCFs to perform additional, specific enzymatic steps to generate more complex derivatives.

Advanced chemoenzymatic strategies combine the selectivity of biocatalysis with the flexibility of chemical synthesis. brynmawr.edu Enzymes such as ketoreductases, hydroxylases, and dehydrogenases can introduce functional groups at specific positions on the steroid skeleton with high regio- and stereoselectivity, something that is often challenging to achieve through conventional chemistry. brynmawr.edumdpi.com

A potential future workflow for the efficient production of 3-(Acetyloxy)androst-5-en-17-yl benzoate could involve:

Microbial Production of Precursors: Engineering a microbial strain (e.g., Mycobacterium) to efficiently convert phytosterols into a key precursor like androst-5-ene-3β,17β-diol.

Enzymatic Esterification: Utilizing specific lipase (B570770) or esterase enzymes in a controlled environment to selectively catalyze the acylation at the C-3 position and benzoylation at the C-17 position. This avoids the need for protecting groups and harsh chemical reagents.

This integrated approach could lead to higher yields, reduced waste, and a more environmentally friendly production process. nih.gov

Table 2: Comparison of Steroid Synthesis Approaches

| Parameter | Traditional Chemical Synthesis | Chemoenzymatic / Synthetic Biology Approach |

|---|---|---|

| Starting Materials | Often derived from complex natural products or petrochemicals | Abundant, renewable sterols (e.g., phytosterols) nih.gov |

| Reaction Specificity | Often low; requires protecting groups | High regio- and stereoselectivity brynmawr.edu |

| Environmental Impact | Use of harsh solvents and reagents; significant waste | Milder reaction conditions; biodegradable catalysts (enzymes) |

| Process Complexity | Multi-step, often with low overall yields | Potentially fewer steps through consolidated bioprocesses nih.gov |

Advancements in Computational Modeling for Rational Design in Androstene Chemistry

Computational modeling has become an indispensable tool in drug discovery and chemical research, allowing for the in silico prediction of molecular properties and biological activities. researchgate.net These approaches can be applied to the rational design of novel androstene derivatives based on the 3-(Acetyloxy)androst-5-en-17-yl benzoate template, accelerating the discovery of compounds with specific biochemical functions.

Quantitative structure-activity relationship (QSAR) studies establish mathematical correlations between the chemical structure of a series of compounds and their biological activity. imedpub.com By developing QSAR models for androstene derivatives, researchers can predict the inhibitory potency of novel, unsynthesized compounds against enzymes like 5α-reductase or aromatase. nih.gov This allows for the prioritization of synthetic targets, saving time and resources.

Molecular docking simulations can predict how a steroid molecule binds to the active site of a target protein. researchgate.net This technique could be used to:

Model the interaction of 3-(Acetyloxy)androst-5-en-17-yl benzoate with various steroid-metabolizing enzymes.

Design modifications to the ester groups or the steroid backbone to enhance binding affinity and specificity for a particular enzyme. nih.gov

Understand the molecular basis for the activity of different androstene derivatives, explaining why some are potent inhibitors while others are not. nih.gov

High-throughput screening assays combined with computational network models can rapidly assess the potential for thousands of chemicals to interact with biological pathways, such as the androgen receptor pathway. nih.govnih.gov Future efforts could involve creating predictive models specifically for steroid esters to screen virtual libraries of compounds for desired activities, such as selective enzyme inhibition.

Table 3: Computational Tools in Androstene Chemistry

| Computational Method | Description | Application for Androstene Derivatives |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structures with biological activity using statistical models. imedpub.com | Predicting the enzyme inhibitory activity of novel derivatives before synthesis. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net | Visualizing binding modes within an enzyme active site to guide rational design. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Designing new scaffolds that mimic the key features of active androstene esters. |

| ADME-Tox Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound. researchgate.net | Early-stage assessment of the drug-like properties of newly designed molecules. |

Exploration of Undiscovered Biochemical Pathways and Enzyme Systems Modulated by Steroid Esters

The biological activity of steroids is not limited to the parent hormones; their metabolites can also exert significant physiological effects. nih.gov Steroid esters, such as 3-(Acetyloxy)androst-5-en-17-yl benzoate, are typically considered pro-drugs or synthetic intermediates. However, it is plausible that they may have their own unique interactions with cellular machinery or that their specific metabolic fate could influence biochemical pathways in unforeseen ways.

Steroid metabolism is a complex network of enzymatic reactions catalyzed by cytochromes P450, hydroxysteroid dehydrogenases, and reductases. oup.comreactome.org While the general pathways are well-known, the substrate specificity of many of these enzymes is broad, and they may act on synthetic esters. Future research could investigate the metabolism of 3-(Acetyloxy)androst-5-en-17-yl benzoate to determine:

Which esterases are responsible for its hydrolysis in various tissues.

Whether the intact ester can interact with or competitively inhibit enzymes that typically bind other steroids. nih.gov

If its metabolic breakdown produces a unique profile of active androgens or other metabolites compared to the parent diol.

The discovery of a novel enzyme in the steroid biosynthesis pathway of some organisms highlights that our understanding of steroid biochemistry is still evolving. research.csiro.ausciencedaily.com It is possible that steroid esters could modulate as-yet-undiscovered enzyme systems or regulatory pathways. Modern "omics" technologies, such as metabolomics and proteomics, could be employed to screen for global changes in cellular metabolites and proteins after exposure to 3-(Acetyloxy)androst-5-en-17-yl benzoate, potentially revealing novel targets or pathways. This could open up new avenues for understanding the intricate roles of steroid derivatives in cell biology.

Table 4: Key Enzyme Families in Steroid Metabolism

| Enzyme Family | General Function | Potential Interaction with Steroid Esters |

|---|---|---|

| Carboxylesterases | Hydrolysis of ester bonds | Primary enzymes responsible for metabolizing the compound to its active alcohol form. |

| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of keto- and hydroxy-steroids. mdpi.com | Potential for competitive inhibition by the steroid backbone. |

| Cytochrome P450 Enzymes (e.g., Aromatase) | Catalyze a wide range of oxidative reactions. oup.com | The intact ester might act as an inhibitor or an alternative substrate. nih.gov |

| Steroid 5α/5β-Reductases | Reduction of the A-ring double bond. tandfonline.com | The ester groups might influence the binding and reduction of the steroid core. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Acetyloxy)androst-5-en-17-yl benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection of hydroxyl groups. For example, acetylation at position 3 can be achieved using acetic anhydride in the presence of a catalyst (e.g., pyridine), followed by benzoylation at position 17 using benzoyl chloride under anhydrous conditions. A nitrogen atmosphere is often employed to prevent oxidation . Evidence from similar steroids (e.g., N-cyclohexyl-3β-acetoxyandrosta-5,16-diene-17-carboxamide) shows that reaction time and stoichiometric ratios significantly affect yield. For instance, excess SOCl2 (2.5 equiv) in dichloromethane (CH2Cl2) with 6 hours of stirring optimizes carboxylate activation, while subsequent amidation requires precise control of cyclohexylamine addition to avoid side reactions .

Q. What spectroscopic techniques are critical for characterizing 3-(Acetyloxy)androst-5-en-17-yl benzoate, and how are key functional groups identified?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : The acetyloxy group (C=O at ~170 ppm in <sup>13</sup>C NMR) and benzoate (aromatic protons at 7.4–8.1 ppm in <sup>1</sup>H NMR) are diagnostic. For analogous compounds, H-3 (δ ~4.5–5.0 ppm) and H-17 (δ ~3.5–4.0 ppm) show distinct splitting patterns due to steroidal ring conformation .

- IR Spectroscopy : Stretching vibrations for acetate (C=O at ~1740 cm<sup>−1</sup>) and benzoate (C=O at ~1720 cm<sup>−1</sup>) confirm esterification .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns, such as loss of the acetyl group (−60 Da) .

Q. How should researchers handle and store 3-(Acetyloxy)androst-5-en-17-yl benzoate to ensure stability?

- Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent photodegradation. Solubility in dichloromethane (CH2Cl2) and tetrahydrofuran (THF) allows for stock solutions, but avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can regioselectivity challenges during benzoylation at position 17 be addressed in structurally similar androstane derivatives?

- Methodological Answer : Competing reactions at positions 3 and 17 require orthogonal protecting groups. For example, prior acetylation at position 3 with a labile group (e.g., tert-butyldimethylsilyl, TBS) allows selective benzoylation at position 17. Kinetic studies on analogous steroids (e.g., tert-butyldimethylsilyl-protected intermediates) show that benzoyl chloride reacts preferentially with the less hindered 17-OH group in non-polar solvents (e.g., toluene) at 0–5°C . Post-reaction deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group if needed .

Q. What computational methods are used to predict the conformational stability of 3-(Acetyloxy)androst-5-en-17-yl benzoate?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model steroidal ring puckering and ester group orientation. For example, studies on 17-chloro-16-formylandrosta-5,16-dien-3β-yl acetate reveal that the Δ<sup>5</sup>-double bond induces a planar conformation in ring A, while the benzoate at position 17 adopts an equatorial orientation to minimize steric clash with the C-18 and C-19 methyl groups . Molecular dynamics (MD) simulations in implicit solvents (e.g., chloroform) further validate these predictions .

Q. How do structural modifications (e.g., fluorination or isotopic labeling) impact the biological activity or metabolic stability of this compound?

- Methodological Answer :

- Fluorination : Introducing fluorine at the benzoate meta-position (e.g., 3-fluorobenzoate) enhances metabolic stability by reducing CYP450-mediated oxidation. In vitro assays on fluorinated isoxazolyl steroids show a 2.3-fold increase in half-life (t1/2) in hepatic microsomes .

- Deuterium Labeling : Isotopic substitution (e.g., <sup>2</sup>H at C-19) is achieved via Pt-catalyzed hydrogen-deuterium exchange. This approach, validated in 5,6,6-[<sup>2</sup>H3]finasteride synthesis, improves detection sensitivity in mass spectrometry-based pharmacokinetic studies .

Q. What strategies resolve contradictions in reported NMR data for androstane derivatives with similar substitution patterns?

- Methodological Answer : Discrepancies in chemical shifts (e.g., H-3 or H-17) often arise from solvent effects or stereochemical variations. Researchers should:

- Compare data acquired in identical solvents (e.g., CDCl3 vs. DMSO-d6). For example, H-3 in CDCl3 appears upfield (δ 4.8 ppm) compared to DMSO-d6 (δ 5.2 ppm) due to hydrogen bonding .

- Use 2D NMR (e.g., HSQC, NOESY) to confirm stereochemistry. NOE correlations between H-3 and H-18 methyl protons distinguish α- vs. β-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.